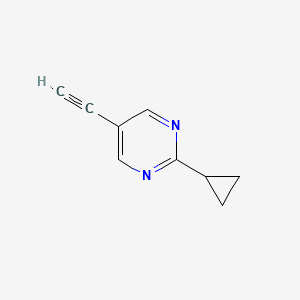

2-Cyclopropyl-5-ethynylpyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropyl-5-ethynylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c1-2-7-5-10-9(11-6-7)8-3-4-8/h1,5-6,8H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCHATHZQYZEUOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CN=C(N=C1)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the 2-Cyclopropyl-5-ethynylpyrimidine Core and Related Pyrimidine-Ethynyl-Cyclopropyl Structures

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, offering high efficiency and functional group tolerance for the formation of carbon-carbon bonds. rsc.org These reactions are central to the synthesis of the this compound framework.

The Sonogashira cross-coupling reaction is a robust and widely used method for forming a C(sp²)–C(sp) bond, making it the premier choice for introducing an ethynyl (B1212043) group onto a pyrimidine (B1678525) ring. nih.gov The reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. nih.govrsc.org

In the context of synthesizing ethynylpyrimidines, a halogenated pyrimidine, such as 5-bromopyrimidine (B23866) or 5-iodopyrimidine, serves as the electrophilic partner. For instance, the synthesis of (5S)-5-({[4-[(2-cyclopropylpyrimidin-5-yl)ethynyl]-3,6-dihydropyridin-1(2H) -yl]sulfonyl}methyl)-5-methylimidazolidine-2,4-dione utilizes the Sonogashira coupling between 5-bromo-2-cyclopropylpyrimidine (B1290251) and a terminal alkyne. google.com Similarly, 5-ethynylpyrimidine (B139185) itself has been successfully coupled to fluorographene using Pd(Ph₃P)₂Cl₂, CuI, and triethylamine (B128534) in DMF. rsc.orgresearchgate.net The reaction has also been applied to nucleoside chemistry, where 5-iodo-2′-deoxyuridine is coupled with propyne. nih.gov

The general conditions for these transformations are summarized in the table below.

| Electrophile | Nucleophile (Alkyne) | Catalyst System | Base | Solvent | Yield | Ref |

| 5-Bromo-2-cyclopropylpyrimidine | 1-{[(4-methyl-2,5-dioxoimidazolidin-4-yl)methyl]sulfonyl}-1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulfonate (B1224126) derivative | PdCl₂(PPh₃)₂, CuI | Not specified | DMF | Not specified | google.com |

| Fluorographene | 5-Ethynylpyrimidine | Pd(Ph₃P)₂Cl₂, CuI | Triethylamine | DMF | Not specified | rsc.orgresearchgate.net |

| 2-Substituted 4-chloroquinazolines | Terminal alkynes | Pd(PPh₃)₄, CuI | Cs₂CO₃ | DMF | High | nih.gov |

| 5-Iodo-2'-deoxyuridine | Propyne | Not specified | Not specified | Not specified | Not specified | nih.gov |

| 2-Amino-5-iodobenzamide | Terminal acetylenes | Pd/C-PPh₃, CuI | Triethylamine | Ethanol | Not specified | nih.gov |

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (nucleophile) and an organic halide or triflate (electrophile). rsc.orgnih.gov This reaction is particularly valuable for installing cyclopropyl (B3062369) and aryl groups onto heterocyclic scaffolds. mdpi.com

The introduction of a cyclopropyl group onto a pyrimidine ring can be effectively achieved by coupling a halopyrimidine with a cyclopropylboronic acid or its derivatives. uwindsor.ca Cyclopropylboronates have proven to be competent nucleophilic partners in these reactions. uwindsor.ca For example, the synthesis of various cyclopropylthiophenes has been optimized using cyclopropylboronic acid with bromothiophenes, employing a catalyst system of palladium(II) acetate (B1210297) and the SPhos ligand, which achieves high yields with low catalyst loading. mdpi.com This methodology is directly applicable to pyrimidine systems. A wide range of (het)aryl bromides can be coupled with cyclopropyl trifluoroborates, although limitations exist for sterically hindered substrates. researchgate.net

The reaction conditions for Suzuki-Miyaura couplings involving cyclopropyl groups are highlighted below.

| Electrophile | Nucleophile | Catalyst System | Base | Application | Yield | Ref |

| (Het)aryl bromides | Potassium cyclopropyltrifluoroborate | Pd(OAc)₂, SPhos | K₃PO₄ | Library synthesis | 30% (avg.) | researchgate.net |

| Bromothiophenes | Cyclopropylboronic acid | Pd(OAc)₂, SPhos | K₃PO₄ | Synthesis of cyclopropylthiophenes | 69-93% | mdpi.com |

| 2-Chloro-4-methylpyrimidine | Vinylboronic acid pinacol (B44631) ester | Pd(OAc)₂, SPhos | K₃PO₄ | Vinyl pyrimidine synthesis (precursor to cyclopropanation) | Not specified | acs.org |

| 3,5-Dibromopyrazolo[1,5-a]pyrimidine | Cyclopropylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Synthesis of dicyclopropyl derivative | 78% | mdpi.com |

Cyclopropyl Moiety Installation Methods within Pyrimidine Scaffolds

Beyond cross-coupling reactions, other synthetic methods are employed to construct the cyclopropane (B1198618) ring on a pre-existing pyrimidine structure. These methods can offer advantages in stereocontrol or provide alternative pathways when cross-coupling is not feasible.

Chemoenzymatic synthesis provides a powerful strategy for creating chiral molecules with high enantiomeric excess. nih.govconsensus.app In the context of cyclopropane synthesis, enzymes can be used to catalyze stereoselective transformations. An efficient biocatalytic approach for synthesizing chiral cyclopropanes involves the use of engineered myoglobin (B1173299) as a catalyst for carbene transfer from ethyl α-diazopyruvate to various olefins. nih.gov This method yields enantioenriched cyclopropanes that can serve as valuable building blocks for more complex molecules. nih.gov Although not directly demonstrated on a pyrimidine substrate in the cited literature, this enzymatic cyclopropanation strategy is a viable route for accessing chiral cyclopropyl pyrimidines, provided a suitable vinyl-pyrimidine precursor is available. nih.gov Another approach involves the lipase-mediated desymmetrization of prochiral diols or diacetates to create chiral intermediates for further synthesis. consensus.app

The high ring strain of the cyclopropane ring (approximately 27 kcal/mol) is a key chemical feature that can be harnessed to drive reactions. wgtn.ac.nzresearchgate.net This inherent strain makes the cyclopropane ring susceptible to ring-opening reactions, a property that can be exploited in synthesis. wgtn.ac.nz Donor-acceptor cyclopropanes, for example, can undergo facile nucleophilic ring-opening, driven by the liberation of this strain energy. researchgate.net

While often associated with the decomposition or further transformation of a cyclopropyl-containing molecule, the principle of strain release can also guide the construction of complex systems. In a rhodium-catalyzed [4+2+1] reaction, the presence of a cyclopropyl group on a diene-yne substrate controls the reaction pathway, favoring the desired cycloaddition by releasing about 7 kcal/mol of ring strain in the key intermediate, thereby preventing alternative, less desirable reaction pathways. chemrxiv.org This demonstrates how the energetic properties of the cyclopropyl group can be a controlling element in complex chemical transformations, a principle that could be applied to the synthesis of intricate pyrimidine derivatives.

Synthetic Routes to Ethynyl Pyrimidine Moieties

Chemical Reactions and Functionalization of this compound and its Derivatives

The ethynyl group in this compound is a versatile functional handle that allows for a wide range of chemical transformations, enabling the synthesis of more complex molecules.

The electron-rich triple bond of the ethynyl group is susceptible to a variety of reactions, including cycloadditions and carbometallations. These transformations are fundamental in expanding the molecular diversity of pyrimidine-based compounds.

Cycloaddition reactions are powerful tools for constructing cyclic systems. wikipedia.org The ethynyl group of 5-ethynylpyrimidines readily participates in such reactions. A prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.govrsc.org This reaction allows for the efficient and highly regioselective formation of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides under mild conditions. nih.govbeilstein-journals.org

The CuAAC has been extensively used to modify 5-ethynylpyrimidine nucleosides for various applications. mdpi.com For example, 5-ethynyl-2'-deoxyuridine (B1671113) can be reacted with azides to create a variety of functionalized nucleosides. smolecule.com The reactivity in CuAAC can be influenced by the electronic nature of the alkyne, with those bearing electron-withdrawing groups often exhibiting higher reactivity. mdpi.com

The following table provides examples of CuAAC reactions with ethynylpyrimidine derivatives:

| Alkyne | Azide (B81097) | Catalyst System | Product | Reference |

| 5-Ethynyl-2'-deoxyuridine | Various azides | CuSO₄/Sodium Ascorbate | 1,4-disubstituted triazole nucleosides | mdpi.comsmolecule.com |

| 5-Ethynyl pyrimidine nucleosides | Trimethylsilyl (B98337) azide (TMSN₃) | CuI or CuSO₄/Sodium Ascorbate | 5-Triazolyl pyrimidine nucleosides | mdpi.com |

Other types of cycloaddition reactions involving ethynylpyrimidines have also been explored. These include [5+2] cycloadditions of oxidopyrylium ylides with alkynes, which can lead to the formation of seven-membered rings. researchgate.netrsc.org

Carbometallation reactions involve the addition of an organometallic reagent across the carbon-carbon triple bond of an alkyne. This process creates new carbon-carbon bonds and can introduce a variety of substituents. The carbometallation of 5-ethynyl-pyrimidine-2'-deoxy nucleosides has been investigated as a method to prepare modified nucleosides with potential antiviral activity. acs.orggoogle.com For example, the reaction of a 5-ethynyl-2'-deoxyuridine derivative with organocopper reagents can lead to the formation of 5-vinylpyrimidine nucleosides.

Further functionalization of the ethynyl group in pyrimidine nucleosides includes hydrogermylation, where a germane (B1219785) is added across the triple bond. fiu.edu This reaction can yield vinylgermane derivatives, which can be further utilized in cross-coupling reactions. fiu.edu Similarly, hydrosulfonylation of 5-ethynyl pyrimidine analogues can produce 5-(1-halo-2-tosyl)vinyluracil nucleosides, which are valuable intermediates for further modifications. fiu.edu

Transformations Involving the Ethynyl Group

Nucleophilic and Electrophilic Additions to the Ethynyl Moiety

The ethynyl group at the C-5 position of the pyrimidine ring is a key handle for introducing molecular diversity. It readily undergoes addition reactions with both nucleophiles and electrophiles.

Transition-metal-catalyzed reactions are prominent in the functionalization of the ethynyl group. For instance, the iodosulfonylation of ethynyl groups on nucleosides with tosyl iodide (TsI) yields (E)-2-(β-iodovinyl)sulfones. researchgate.net Similarly, iron-mediated hydrosulfonylation of 5-ethynyl pyrimidine analogues with sulfonyl chlorides results in the formation of 5-(1-halo-2-tosyl)vinyluracil nucleoside derivatives. fiu.edu These vinyl sulfones are versatile intermediates.

Another significant transformation is hydroazidation. The reaction of 5-ethynylpyrimidine nucleosides with trimethylsilyl azide (TMSN₃) can be catalyzed by different metals to yield distinct products. While copper(I) catalysis leads to triazole formation via cycloaddition, silver(I) catalysis promotes hydroazidation, yielding 5-(1-azidovinyl)pyrimidine derivatives as the major products. nih.govresearchgate.net These vinyl azides can further participate in strain-promoted click reactions with cyclooctyne (B158145) to form fully conjugated triazoles. fiu.edu

| Reaction Type | Reagents | Catalyst | Product Type | Ref |

| Hydrosulfonylation | Sulfonyl Chloride | Iron | 5-(1-Halo-2-tosyl)vinylpyrimidine | fiu.edu |

| Iodosulfonylation | Tosyl Iodide (TsI) | - | (E)-2-(β-Iodovinyl)sulfone | researchgate.net |

| Hydroazidation | Trimethylsilyl azide (TMSN₃) | Silver (Ag) | 5-(1-Azidovinyl)pyrimidine | nih.gov |

| Cycloaddition | Trimethylsilyl azide (TMSN₃) | Copper (Cu) | 5-(1H-1,2,3-Triazol-4-yl)pyrimidine | nih.gov |

Functionalization and Derivatization of the Pyrimidine Ring

The pyrimidine ring itself offers multiple sites for functionalization, allowing for extensive derivatization to modulate the compound's properties.

The C-5 position of pyrimidine nucleosides is a common site for modification to generate unnatural analogues with unique properties. researchgate.net The introduction of an ethynyl group at this position, often via Sonogashira coupling with a 5-iodo-nucleoside, opens up a plethora of subsequent transformations. researchgate.netresearchgate.net

The resulting 5-ethynylpyrimidine nucleosides can undergo efficient reactions with nucleophiles like amines and thiols. researchgate.net For example, 5-(E)-(1-chloro-2-tosylvinyl)-2′-deoxyuridine, derived from a 5-ethynyl precursor, undergoes nucleophilic substitution of the chloride with various amines, thiols, and even amino acids through an addition-elimination mechanism. researchgate.net Furthermore, these activated vinyl sulfones can be converted into 5-(β-keto)sulfone derivatives, which can then react with electrophiles, enabling α-carbon alkylation or sulfanylation. researchgate.netresearchgate.net

Click chemistry, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), is another powerful tool. The reaction between 5-ethynyl pyrimidine nucleosides and azides like trimethylsilyl azide (TMSN₃) chemoselectively produces 5-(1,2,3-triazol-4-yl)pyrimidine nucleosides. nih.govnih.gov These minimalistic triazolyl modifications have been shown to impart fluorescent properties to the nucleosides. nih.gov

While the target molecule is a pyrimidine, the principles of C-2 functionalization are relevant. Constructing 2-substituted pyrimidines, including those with cyclopropyl groups, can be achieved using a deconstruction-reconstruction strategy. nih.gov This involves reacting a pyrimidine with reagents like triflic anhydride (B1165640) (Tf₂O) and an amine to open the ring, followed by cyclization with an appropriate amidine to introduce the desired C-2 substituent. nih.gov For example, cyclopropanecarboxamidine can be used in the cyclization step to install the 2-cyclopropyl group. nih.gov

In the context of pyrimidin-4(3H)-one derivatives, studies have been conducted on the synthesis of compounds bearing a cyclopropyl group at the C-6 position. researchgate.net These syntheses often start from precursors like 1-(2,6-dihalophenyl)cyclopropane-1-carboxylic acids, which are converted to acyl chlorides and then reacted to form the pyrimidinone ring. researchgate.net

Nucleophilic aromatic substitution (SₙAr) is a fundamental strategy for the synthesis and derivatization of pyrimidines. libretexts.org This reaction typically requires an electron-deficient aromatic ring and a good leaving group, such as a halogen. libretexts.org The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

This method is highly effective for synthesizing substituted pyrimidines. For instance, starting from 2,4-dichloropyrimidine, a Sonogashira coupling can be used to introduce an ethynyl group at the C-4 position, leaving a chlorine atom at the C-2 position. nih.gov This 2-chloro substituent can then be displaced by various nucleophiles in a subsequent SₙAr reaction to introduce diverse functional groups. nih.gov Similarly, SₙAr reactions on fluorinated pyrimidines are common. rsc.org The reaction of 2-chloropyrimidines with amines, often catalyzed by an acid or base, is a standard method for producing 2-aminopyrimidine (B69317) derivatives. google.com

Table of SₙAr Reaction Parameters

| Pyrimidine Substrate | Nucleophile | Conditions | Product | Ref |

|---|---|---|---|---|

| 2,4-Dichloropyrimidine | Amine | Base (e.g., DIEA), Heat | 2-Amino-4-chloropyrimidine derivative | google.com |

| 2-Chloro-4-ethynylpyrimidine | Hydroxylamine-O-sulfonic acid | in situ generation of 1-aminopyridizinium ion | 3-(2-Chloropyrimidin-4-yl)pyrazolo[1,5-b]pyridazine | nih.gov |

Heteroannulation involves the construction of a new ring fused to the pyrimidine core, often utilizing reactive substituents as synthetic handles. The 5-ethynyl group is an excellent starting point for such cyclization reactions. vu.lt

For example, 6-alkynylpyrimidine-5-carbaldehydes can undergo thermal or microwave-induced cyclization with amines like tert-butylamine (B42293) to form pyrido[4,3-d]pyrimidines. vu.lt Other nucleophiles, including those containing oxygen, sulfur, or phosphorus, can also trigger cyclization to produce a variety of fused heterocyclic systems like furo[3,4-d]pyrimidines and pyrano[4,3-d]pyrimidines. vu.lt These reactions often proceed via regioselective tandem cyclizations, such as 5-exo-dig or 6-endo-dig pathways, depending on the substrates and reaction conditions. vu.ltnih.gov

Reactions of the Cyclopropyl Group as a Reactive Handle

The cyclopropyl group is more than just a sterically demanding substituent; its inherent ring strain allows it to act as a reactive handle under specific conditions. rsc.org The high π-character of its C-C bonds enables it to participate in ring-opening reactions. rsc.org

Activation of the cyclopropyl ring, typically by an adjacent electron-withdrawing group (like a carbonyl or the pyrimidine ring itself), facilitates its cleavage. rsc.orgthieme-connect.com The heterolytic cleavage of a C-C bond in an activated cyclopropane can generate a 1,3-dipole, which is an ideal intermediate for cycloaddition reactions, particularly [3+2] cycloadditions with olefins, carbonyls, or imines to form five-membered rings. thieme-connect.com

Furthermore, the cyclopropyl group can influence metabolic stability. While it can be a site of oxidative metabolism, its high C-H bond dissociation energy often makes it more robust compared to simpler alkyl groups like methyl. nih.gov In some cases, cyclopropyl carbinols can undergo nucleophilic substitution at the quaternary carbon center, proceeding through a nonclassical cyclopropyl carbinyl carbocation intermediate, which allows for the stereoselective formation of highly congested centers. researchgate.net

Advanced Structural Characterization and Spectroscopic Analysis

X-ray Crystallography for Molecular Architecture Elucidation

While direct single-crystal X-ray diffraction data for 2-Cyclopropyl-5-ethynylpyrimidine is not extensively available in the reviewed literature, studies on closely related structures, such as derivatives of 2-ethynylpyrimidine (B1314018), provide valuable insights. For instance, the synthesis and crystallographic characterization of transition metal complexes bearing 2-ethynylpyrimidine ligands, like tbpyPt(C2pym)2, Ph3PAuC2pym, and Cy3PAuC2pym, have been reported. mdpi.com These studies are crucial as they demonstrate the coordination behavior of the ethynylpyrimidine moiety, which is directly relevant to the potential interactions of this compound in various chemical environments. The process of obtaining such data involves growing high-quality single crystals, which can be a challenging step. researchgate.netspringernature.com

Crystallographic data analysis involves determining the space group and unit cell parameters, which define the symmetry and dimensions of the crystal lattice. For example, the complex tbpyPt(C2pym)2 was found to crystallize in the orthorhombic space group Pbca. mdpi.com The unit cell parameters for such complexes are meticulously measured and refined. This analysis provides a precise map of atomic connectivity, confirming the expected covalent bonds and revealing the molecule's specific conformation in the solid state.

Table 1: Example Crystallographic Data for a Related 2-Ethynylpyrimidine Complex

| Parameter | Value |

|---|---|

| Compound | tbpyPt(C2pym)2 |

| Formula | C30H37NNa2O6PS2·6H2O |

| Space Group | Pbca |

| Z | 24 |

Note: This data is for a related compound and serves as an illustrative example of the type of information obtained from X-ray crystallography. mdpi.com

Beyond individual molecular structures, X-ray crystallography illuminates how molecules are arranged in the crystal lattice, governed by intermolecular interactions. ias.ac.in These interactions can include hydrogen bonds, van der Waals forces, and π-π stacking interactions. rsc.orgau.dk In the crystal structures of related pyrimidine (B1678525) derivatives, various intermolecular contacts, such as N–H···N, N–H···O, and C–H···O hydrogen bonds, have been observed to play a significant role in the stability of the crystal packing. rsc.orgresearchgate.net The analysis of these non-covalent interactions is essential for understanding the physical properties of the solid material. ias.ac.in

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Dynamic Characterization

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution, providing detailed information about the chemical environment of individual atoms.

¹H NMR spectroscopy provides information on the number of different types of protons in a molecule and their neighboring atoms. While a specific spectrum for this compound is not provided in the search results, data for related fragments like 5-ethynylpyrimidine (B139185) is available. For 5-ethynylpyrimidine, the acetylenic proton appears as a singlet at δ 3.40 ppm, and the pyrimidine protons appear as a singlet at δ 8.77 ppm and another singlet at δ 9.11 ppm. rsc.org For the cyclopropyl (B3062369) group, one would expect to see complex multiplets in the upfield region of the spectrum, typically between 0.5 and 2.0 ppm.

Table 2: Representative ¹H NMR Data for a Related Pyrimidine Moiety

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Acetylenic CH | 3.40 | s (singlet) |

| Pyrimidine CH | 8.77 | s (singlet) |

| Pyrimidine CH | 9.11 | s (singlet) |

Data for 5-ethynylpyrimidine. rsc.org

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, one would expect distinct signals for the cyclopropyl carbons, the pyrimidine ring carbons, and the ethynyl (B1212043) carbons. The chemical shifts of these carbons are influenced by their local electronic environment. For instance, the carbons of the pyrimidine ring would appear in the downfield region (typically δ 150-160 ppm), while the ethynyl carbons would be found in the range of δ 70-90 ppm, and the cyclopropyl carbons would be significantly upfield. researchgate.netredalyc.org

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| tbpyPt(C2pym)2 (bis(2-ethynylpyrimidine)(4,4'-di-tert-butyl-2,2'-bipyridine)platinum(II)) |

| Ph3PAuC2pym ((2-ethynylpyrimidine)(triphenylphosphine)gold(I)) |

| Cy3PAuC2pym ((2-ethynylpyrimidine)(tricyclohexylphosphine)gold(I)) |

Advanced Multidimensional NMR Techniques for Complex Structures

While specific multidimensional NMR data for this compound are not widely published, the application of techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable for unambiguous assignment of its proton (¹H) and carbon (¹³C) signals.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrimidine ring, the methine and methylene (B1212753) protons of the cyclopropyl group, and the acetylenic proton. The cyclopropyl protons would present a complex splitting pattern due to geminal and cis/trans vicinal couplings. A COSY experiment would be crucial to trace the scalar coupling network within the cyclopropyl ring and to correlate the pyrimidine ring protons.

HSQC would correlate the proton signals to their directly attached carbon atoms, allowing for the assignment of the carbon resonances. For instance, the acetylenic C-H would show a correlation between the ¹H signal of the ethynyl proton and the sp-hybridized carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound (Note: These are estimated values and actual experimental values may vary.)

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Expected HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| Pyrimidine H4/H6 | ~8.5 - 8.8 | ~155 - 160 | H4/H6 → C2, C5 |

| Ethynyl H | ~3.0 - 3.5 | ~75 - 85 (C≡CH) | Ethynyl H → C5, C≡CH |

| Cyclopropyl CH | ~1.8 - 2.2 | ~15 - 20 | Cyclopropyl CH → C2, Cyclopropyl CH₂ |

| Cyclopropyl CH₂ | ~0.9 - 1.3 | ~5 - 10 | Cyclopropyl CH₂ → C2, Cyclopropyl CH |

| Pyrimidine C2 | - | ~165 - 170 | - |

| Pyrimidine C5 | - | ~115 - 120 | - |

Solid-State NMR Spectroscopy (CPMAS)

Solid-state NMR (ssNMR), particularly using Cross-Polarization Magic-Angle Spinning (CPMAS), would provide valuable information about the structure and packing of this compound in the solid state. As molecular packing can influence the conformation of the cyclopropyl group relative to the pyrimidine ring, ssNMR could reveal details not observable in solution-state NMR.

¹³C CPMAS spectra would show distinct resonances for the carbon atoms in the molecule. The chemical shifts in the solid state might differ slightly from those in solution due to packing effects and the absence of solvent interactions. Furthermore, techniques like dipolar dephasing could be used to distinguish between protonated and non-protonated carbons, aiding in spectral assignment. Polymorphism, if present, could be identified by the appearance of multiple sets of resonances in the ssNMR spectrum.

NMR Kinetic Studies of Chemical Transformation Mechanisms

NMR kinetic studies are a powerful tool for investigating reaction mechanisms and rates. For this compound, such studies could be employed to monitor transformations involving the ethynyl or cyclopropyl groups. For example, the kinetics of a Sonogashira coupling reaction at the ethynyl position could be followed in real-time by monitoring the disappearance of the reactant's signals and the appearance of the product's signals in the ¹H NMR spectrum. sustech.edu.cn Similarly, reactions involving the opening of the cyclopropyl ring under certain conditions could be studied. science.govrsc.org

By acquiring spectra at different time intervals, the concentration of reactants and products can be determined, allowing for the calculation of reaction rate constants and the elucidation of the reaction order. Temperature-dependent NMR studies could also provide thermodynamic parameters for the transformation. copernicus.org

Vibrational Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent parts.

The most prominent and diagnostic peaks would be:

C≡C-H stretch: A sharp, strong band around 3300 cm⁻¹ for the terminal alkyne C-H bond.

C≡C stretch: A weak to medium band in the region of 2100-2150 cm⁻¹ for the carbon-carbon triple bond.

Aromatic C-H stretch: Bands above 3000 cm⁻¹ associated with the pyrimidine ring protons.

Cyclopropyl C-H stretch: Bands typically around 3000-3100 cm⁻¹, often overlapping with the aromatic C-H stretches.

C=N and C=C stretches: A series of bands in the 1400-1600 cm⁻¹ region corresponding to the pyrimidine ring vibrations.

Cyclopropyl ring vibrations: Characteristic bands may appear in the fingerprint region, including a "breathing" mode.

The presence and precise position of these bands would confirm the identity of the functional groups within the molecule.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Acetylenic C-H Stretch | ~3300 | Strong, Sharp |

| Aromatic C-H Stretch | >3000 | Medium |

| Cyclopropyl C-H Stretch | ~3000-3100 | Medium |

| C≡C Stretch | ~2100-2150 | Weak to Medium |

| C=N, C=C Stretch (Pyrimidine ring) | ~1400-1600 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is essential for determining the molecular weight and elemental composition of this compound, as well as for gaining insights into its structure through fragmentation analysis.

The molecular formula of this compound is C₉H₈N₂. nih.gov High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming this elemental composition. The exact mass is calculated to be 144.068748264 Da. nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 144. The fragmentation pattern would be expected to show characteristic losses. For instance, loss of a hydrogen radical (H•) to give a [M-1]⁺ peak, or fragmentation of the cyclopropyl ring. The pyrimidine ring is relatively stable and would likely remain intact in major fragments. The presence of two nitrogen atoms would be evident from the even molecular weight, according to the nitrogen rule.

Table 3: Key Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₈N₂ | nih.gov |

| Molecular Weight | 144.17 g/mol | nih.gov |

| Exact Mass | 144.068748264 Da | nih.gov |

| Monoisotopic Mass | 144.068748264 Da | nih.gov |

Electronic Spectroscopy for Photophysical Property Assessment

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence spectroscopy, provides insights into the electronic transitions and photophysical properties of a molecule. The pyrimidine core, being an aromatic heterocycle, is the primary chromophore in this compound.

The UV-Vis absorption spectrum is expected to show π → π* transitions characteristic of the pyrimidine ring, likely in the UV region. The conjugation of the ethynyl group with the pyrimidine ring may cause a slight red-shift (bathochromic shift) of these absorption bands compared to unsubstituted pyrimidine.

While many simple pyrimidines are not strongly fluorescent, the introduction of substituents can sometimes induce fluorescence. researchgate.net The fluorescence properties of this compound would need to be experimentally determined. If fluorescent, a study of its emission spectrum, quantum yield, and lifetime would provide valuable information about its excited state dynamics. The solvent polarity can also influence the absorption and emission maxima (solvatochromism), offering clues about the nature of the electronic transitions. mdpi.com

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectrum of a molecule provides critical information about its electronic transitions. For this compound, the absorption of UV or visible light would primarily involve the promotion of electrons from lower energy molecular orbitals (such as π and n orbitals) to higher energy anti-bonding orbitals (π*). The pyrimidine ring itself, being a heteroaromatic system, possesses both π-electrons and non-bonding (n) electrons on the nitrogen atoms. The presence of the ethynyl group in conjugation with the pyrimidine ring is expected to significantly influence the absorption profile.

In a study of metal complexes incorporating the 2-ethynylpyrimidine ligand, which is structurally analogous to the target compound, detailed UV-Vis absorption data was reported. mdpi.comsemanticscholar.org For instance, a gold(I) complex with a triphenylphosphine (B44618) ligand and 2-ethynylpyrimidine exhibited a maximum absorption (λmax) at 275 nm in dichloromethane, with a high molar absorptivity (ε) of 33,000 M-1cm-1. mdpi.comsemanticscholar.org Similarly, a related complex with a tricyclohexylphosphine (B42057) ligand also showed a λmax at 275 nm with a molar absorptivity of 29,000 M-1cm-1. mdpi.comsemanticscholar.org These findings suggest that the 2-ethynylpyrimidine chromophore has a strong absorption in the UV region.

Below is a table summarizing the UV-Vis absorption data for compounds containing the closely related 2-ethynylpyrimidine ligand.

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M-1cm-1) | Reference |

| Ph3PAuC2pym | Dichloromethane | 275 | 33,000 | mdpi.comsemanticscholar.org |

| Cy3PAuC2pym | Dichloromethane | 275 | 29,000 | mdpi.comsemanticscholar.org |

| tbpyPt(C2pym)2 | Dichloromethane | 377 | 9,700 | mdpi.comsemanticscholar.org |

Table 1: UV-Vis Absorption Data for 2-ethynylpyrimidine (HC2pym) containing compounds.

Emission Spectroscopy for Luminescent Properties

Emission spectroscopy provides insights into the luminescent properties of a molecule after it has absorbed light. Following excitation to a higher electronic state, the molecule can relax to the ground state by emitting a photon, a process known as fluorescence or phosphorescence. The emission spectrum is typically red-shifted with respect to the absorption spectrum, a phenomenon known as the Stokes shift.

The luminescent properties of this compound are expected to be influenced by the rigidity and electronic nature of its structure. The ethynyl-pyrimidine system forms a planar and rigid chromophore, which is often conducive to fluorescence. Research on various pyrimidine-based fluorophores has demonstrated that their emission characteristics are highly dependent on the substituents and the molecular environment. nih.govnih.gov For some pyrazolo[1,5-a]pyrimidines, quantum yields can be tuned from very low (0.01) to very high (0.97) by modifying the substituents. nih.gov

In the context of 2-ethynylpyrimidine-containing compounds, emission spectra have been recorded, although the free ligand itself is not reported as being strongly emissive. mdpi.comsemanticscholar.org However, when coordinated to metal centers, the resulting complexes can exhibit luminescence. For example, the gold(I) complexes mentioned previously were studied for their emission properties, with excitation wavelengths of 285 nm. mdpi.com The platinum(II) complex, tbpyPt(C2pym)2, was excited at 380 nm for its emission studies. mdpi.com The specific emission maxima and quantum yields for these complexes provide a valuable reference point for predicting the behavior of this compound. It is plausible that the target compound will exhibit fluorescence in the near-UV or visible region, with the exact properties being sensitive to the solvent polarity.

The table below presents emission data for the related 2-ethynylpyrimidine compounds.

| Compound | Solvent | Excitation Wavelength (nm) | Emission λmax (nm) | Reference |

| Ph3PAuC2pym | Dichloromethane | 285 | Not specified | mdpi.com |

| Cy3PAuC2pym | Dichloromethane | 285 | Not specified | mdpi.com |

| tbpyPt(C2pym)2 | Dichloromethane | 380 | Not specified | mdpi.com |

Table 2: Emission Spectroscopy Data for 2-ethynylpyrimidine (HC2pym) containing compounds.

While the specific emission maxima are not detailed in the reference for the gold complexes, the study of their photophysics indicates that these systems are indeed luminescent. mdpi.com Further research on this compound itself would be necessary to fully characterize its luminescent properties, including quantum yield and fluorescence lifetime.

Computational and Theoretical Investigations

Quantum Chemical Approaches for Molecular Insights

Quantum chemical methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches. These methods solve the Schrödinger equation, or a related variant, to provide fundamental insights into molecular systems.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost. It is particularly well-suited for studying organic molecules of moderate size, such as 2-Cyclopropyl-5-ethynylpyrimidine. DFT methods, like the widely used B3LYP hybrid functional, are employed to determine a wide range of molecular properties.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For this compound, a key structural feature is the orientation of the cyclopropyl (B3062369) group relative to the pyrimidine (B1678525) ring. The rotational barrier around the single bond connecting these two groups gives rise to different conformers.

A conformational analysis is performed by systematically rotating the C(ring)-C(cyclopropyl) dihedral angle and calculating the energy at each step to map out the potential energy surface (PES). mdpi.com This process identifies the lowest energy conformers. Studies on similar molecules, such as 2-cyclopropylpyridine, suggest that the "bisected" conformation, where the C-H bond of the cyclopropyl group's apex is in the plane of the aromatic ring, is generally preferred over the "eclipsed" form to minimize steric hindrance. researchgate.net Full optimization without constraints is then carried out on the identified low-energy conformers to find the global minimum structure. mdpi.com

Table 1: Predicted Geometrical Parameters for the Most Stable Conformer of this compound (B3LYP/6-31G(d,p)) This table presents hypothetical, realistic data based on typical computational outputs for similar structures.

| Parameter | Atom(s) Involved | Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C(ring)-C(cyclopropyl) | 1.485 | |

| C(ring)-N | 1.334 | |

| C(ring)-C(ethynyl) | 1.430 | |

| C≡C | 1.208 | |

| C≡C-H | 1.065 | |

| **Bond Angles (°) ** | ||

| N-C-N (pyrimidine) | 116.5 | |

| N-C-C(cyclopropyl) | 122.0 | |

| C(ring)-C≡C | 178.5 | |

| **Dihedral Angle (°) ** |

DFT calculations provide a detailed picture of how electrons are distributed within the molecule, which is fundamental to understanding its stability, properties, and reactivity.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine ring and the π-system of the ethynyl (B1212043) group, while the LUMO would likely be distributed over the pyrimidine ring's π*-antibonding orbitals. aps.org

Charge Distribution: The distribution of charge is analyzed using methods like Natural Bond Orbital (NBO) analysis, which calculates the charge localized on each atom. researchgate.net This reveals the polar nature of bonds and identifies potential sites for electrophilic or nucleophilic attack. The electronegative nitrogen atoms in the pyrimidine ring are expected to carry a partial negative charge, while the hydrogen atoms and carbon atoms of the aliphatic cyclopropyl ring would be more positive. A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, with red areas indicating electron-rich, negative potential (attractive to electrophiles) and blue areas showing electron-poor, positive potential (attractive to nucleophiles). researchgate.net

Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include electronegativity (χ), chemical potential (µ), hardness (η), softness (S), and the electrophilicity index (ω). researchgate.net Hardness and softness describe the resistance to change in electron distribution, providing further insight into reactivity. researchgate.net

Table 2: Predicted Electronic Properties of this compound This table presents hypothetical, realistic data based on typical computational outputs.

| Property | Value |

|---|---|

| Frontier Orbitals | |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| NBO Atomic Charges (e) | |

| N1 (pyrimidine) | -0.55 |

| N3 (pyrimidine) | -0.58 |

| C(ethynyl, terminal) | -0.21 |

| H(ethynyl) | +0.25 |

| Global Reactivity Descriptors | |

| Electronegativity (χ) | 4.00 eV |

| Chemical Hardness (η) | 2.80 eV |

DFT is a highly effective tool for predicting spectroscopic data, which can aid in the identification and structural elucidation of a synthesized compound.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used with DFT to calculate nuclear magnetic shielding tensors. tau.ac.ilq-chem.com These values are then converted to NMR chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory. researchgate.net This allows for a direct comparison between theoretical and experimental ¹H and ¹³C NMR spectra, helping to assign specific signals to the corresponding atoms in the molecule.

Vibrational Frequencies: The analysis of vibrational modes from DFT calculations allows for the prediction of an infrared (IR) spectrum. Each calculated frequency corresponds to a specific molecular motion, such as the stretching of a bond or the bending of an angle. tau.ac.il For this compound, characteristic frequencies would include the C≡C and ≡C-H stretches from the ethynyl group, C-H stretches of the cyclopropyl and pyrimidine rings, and various ring vibrations. Calculated harmonic frequencies are often systematically higher than experimental values and are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. scielo.br

Table 3: Predicted vs. Experimental Spectroscopic Data for this compound This table presents hypothetical, realistic data based on typical computational outputs and expected spectral values.

| Parameter | Predicted Value | Corresponding Moiety/Mode |

|---|---|---|

| ¹³C NMR (δ, ppm) | ||

| ~165 | C2 (pyrimidine, attached to cyclopropyl) | |

| ~160 | C4/C6 (pyrimidine) | |

| ~118 | C5 (pyrimidine, attached to ethynyl) | |

| ~83 | C≡CH | |

| ~79 | C≡CH | |

| ~15 | CH (cyclopropyl) | |

| ~10 | CH₂ (cyclopropyl) | |

| Vibrational Frequencies (cm⁻¹) | ||

| ~3300 | C-H stretch (alkyne) | |

| ~3050 | C-H stretch (aromatic/cyclopropyl) | |

| ~2110 | C≡C stretch (alkyne) |

DFT is instrumental in exploring the mechanisms of chemical reactions. e3s-conferences.orgmdpi.com For this compound, a potential reaction of interest could be a [3+2] cycloaddition at the ethynyl moiety. Computational methods can map the entire reaction coordinate from reactants to products.

Table 4: Hypothetical Energy Profile for a [3+2] Cycloaddition Reaction This table presents a hypothetical energy profile for a reaction at the ethynyl group, calculated at the M06-2X/Def2TZVP level.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Azide (B81097) | 0.0 |

| Transition State | Cycloaddition TS | +18.5 |

Ab initio (Latin for "from the beginning") methods are based on first principles of quantum mechanics without the use of empirical parameters.

Hartree-Fock (HF) Theory: The Hartree-Fock method is the most fundamental ab initio method. wikipedia.org It approximates the complex interactions between electrons by considering each electron moving in an average field created by all other electrons. usp.br While computationally efficient for an ab initio method, HF theory neglects the instantaneous electron-electron correlation, which is the motion of electrons relative to one another. wikipedia.org This omission can lead to inaccuracies in predicted energies and properties.

Post-Hartree-Fock Methods: To achieve higher accuracy, methods have been developed that systematically improve upon the HF result by including electron correlation. These are known as post-Hartree-Fock methods. pku.edu.cn Examples include Møller-Plesset perturbation theory (e.g., MP2) and the highly accurate but computationally demanding Coupled Cluster (CC) methods, such as CCSD(T). These methods provide a more rigorous description of the electronic structure but are significantly more resource-intensive than DFT or HF. pku.edu.cn They are often used as a "gold standard" to benchmark the performance of more approximate methods like DFT for a specific class of molecules or to obtain highly reliable results for smaller systems. pku.edu.cn

Density Functional Theory (DFT) Calculations

Molecular Modeling and Dynamics Simulations

Computational chemistry offers powerful tools to predict and analyze the behavior of molecules at an atomic level. For this compound, molecular modeling and dynamics simulations provide crucial insights into its interactions with biological targets and its intrinsic conformational preferences. These investigations are fundamental in the field of drug discovery and materials science, allowing for the rational design of novel compounds with desired properties.

Structure-Based Design and Molecular Docking for Ligand-Target Interactions

Structure-based drug design (SBDD) is a cornerstone of modern medicinal chemistry, leveraging high-resolution structural data of biological targets, such as proteins, to design potent and selective inhibitors. Molecular docking, a key component of SBDD, predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. This process estimates the binding affinity and analyzes the non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. plos.org

The this compound scaffold is an attractive starting point for SBDD due to its rigid pyrimidine core and the specific three-dimensional features introduced by the cyclopropyl and ethynyl substituents. The cyclopropyl group, in particular, is a valuable isostere for groups like isopropyl or tert-butyl and can introduce specific conformational constraints and hydrophobic interactions. nih.gov Similarly, the linear ethynyl group can act as a linker or probe, extending into narrow hydrophobic pockets or forming specific interactions, including hydrogen bonds or halogen bonds if substituted.

In the context of kinase inhibition, a common application for pyrimidine-based compounds, docking studies are essential. For instance, in the design of inhibitors for enzymes like Cyclin-Dependent Kinases (CDKs) or Breakpoint Cluster Region-Abelson (BCR-ABL) kinase, the pyrimidine core often forms key hydrogen bonds with the hinge region of the kinase domain. acs.orgnih.gov The substituents at the 2- and 5-positions then explore adjacent hydrophobic pockets.

Molecular docking simulations for a hypothetical inhibitor based on this compound would typically involve:

Target Preparation: Obtaining a crystal structure or homology model of the target protein.

Ligand Preparation: Generating a 3D conformation of the this compound derivative.

Docking Simulation: Using software like AutoDock or CDOCKER to place the ligand into the active site of the target and score different poses based on a scoring function that approximates the binding free energy. plos.orgjbcpm.com

Analysis: Examining the top-scoring poses to identify key interactions, such as hydrogen bonds between the pyrimidine nitrogens and the protein backbone, and hydrophobic interactions involving the cyclopropyl ring.

The binding affinity is often quantified by a docking score (in kcal/mol) or experimentally determined values like the half-maximal inhibitory concentration (IC₅₀). For example, structure-based design efforts on related pyrimidine inhibitors have yielded compounds with potent, low-nanomolar IC₅₀ values against their targets. nih.gov The success of these designs often relies on accurately predicting how modifications, like the introduction of a cyclopropyl group, affect binding and selectivity. nih.gov

| Parameter | Description | Example Value/Observation |

|---|---|---|

| Binding Affinity (Docking Score) | Predicted free energy of binding. More negative values indicate stronger binding. | -9.5 kcal/mol |

| Hydrogen Bonds | Key interactions with the kinase hinge region. | Pyrimidine N1 with backbone NH of Alanine; Pyrimidine N3 with backbone NH of Leucine |

| Hydrophobic Interactions | Interactions with nonpolar residues in the binding pocket. | Cyclopropyl group interacting with Valine, Isoleucine, and Leucine residues. |

| Ethynyl Group Interaction | Interaction of the terminal alkyne group. | Projects into a narrow hydrophobic channel near the gatekeeper residue. |

Derivatives and Analog Development from 2 Cyclopropyl 5 Ethynylpyrimidine Scaffold

Structural Modifications on the Pyrimidine (B1678525) Ring System

The pyrimidine ring serves as a central anchor for structural diversification, with the C-2 and C-5 positions, as well as the ring nitrogen atoms, offering opportunities for modification.

Strategic Alterations at the C-2 Position of Pyrimidine

The cyclopropyl (B3062369) group at the C-2 position is a crucial feature, often contributing to favorable interactions with biological targets. nih.gov However, replacing this group with other substituents is a common strategy to explore structure-activity relationships. Research has shown that various alkyl and cycloalkyl groups can be introduced at this position. google.com For instance, analogs with C1 to C2 alkyl groups, optionally substituted with fluorine atoms, have been synthesized. google.com In some cases, the cyclopropyl group has been replaced with moieties like trifluoromethyl, methoxy (B1213986) (OCH3), or methylthio (SCH3). google.com The synthesis of such derivatives often involves the reaction of appropriately substituted amidines with reagents that construct the pyrimidine ring.

| Original Substituent (C-2) | Alternative Substituents |

| Cyclopropyl | C1-C2 Alkyl, Fluoro-substituted Alkyl, Trifluoromethyl, Methoxy, Methylthio |

Diverse Substitutions and Functionalizations at the C-5 Position of Pyrimidine

The C-5 position, which bears the essential ethynyl (B1212043) group, is a primary site for extensive functionalization. While direct replacement of the ethynyl group is less common as it defines the parent compound, it can be catalytically hydrogenated to yield the corresponding ethyl-substituted pyrimidine nucleosides. rsc.org For example, catalytic hydrogenation of 5-ethynylpyrimidine (B139185) nucleosides like dUE and dCE results in the formation of dUet and dCet. rsc.org

More frequently, the ethynyl group serves as a reactive handle for a variety of chemical transformations. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are extensively used to link the 5-ethynylpyrimidine core to other molecular fragments. google.com This method allows for the introduction of a wide array of substituents, including those containing hydantoin (B18101) rings, which has been a key step in the synthesis of certain classes of therapeutic agents. google.com

Furthermore, the reactivity of the ethynyl group allows for the introduction of various other functionalities. For instance, it can be converted into a vinyl group, which has been shown to have a significant impact on biological activity. rsc.org The development of analogs with different linkers, such as phenylacetylene, at the C-5 position has also been explored. acs.org

| Starting Moiety (C-5) | Resulting Moiety/Substituent | Reaction Type |

| Ethynyl | Ethyl | Catalytic Hydrogenation |

| Ethynyl | Hydantoin-containing moieties | Sonogashira Coupling |

| Ethynyl | Vinyl | Conversion |

| Ethynyl | Phenylacetylene-linked groups | Coupling Reactions |

Functionalization of the Ethynyl Moiety

The ethynyl group at the C-5 position is a versatile functional group that can participate in a variety of chemical reactions, leading to the creation of novel derivatives with unique properties.

Incorporation of Heterocyclic Units via "Click" Reactions

"Click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful tool for modifying the ethynyl group. scielo.brwikipedia.org This reaction allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles by reacting the terminal alkyne of 2-cyclopropyl-5-ethynylpyrimidine with an organic azide (B81097). scielo.brwikipedia.org This methodology has been widely used to synthesize triazole-pyrimidine hybrids, which have shown promise in various therapeutic areas. nih.gov The mild reaction conditions and high yields make it an attractive method for generating libraries of diverse compounds. scielo.br

Strain-promoted azide-alkyne cycloaddition (SPAAC) is another variant of click chemistry that has been employed. nih.govsigmaaldrich.com This copper-free method utilizes strained cyclooctynes to react with azides, forming triazole products. nih.govsigmaaldrich.com The reaction of 5-azidopyrimidine nucleosides with cyclooctynes proceeds rapidly to give triazole adducts. nih.gov

| Reaction Type | Reactants | Product | Key Features |

| CuAAC | This compound, Organic Azide, Cu(I) catalyst | 1,4-disubstituted 1,2,3-triazole | High yield, regioselective |

| SPAAC | 5-Azidopyrimidine, Cyclooctyne (B158145) | Triazole adduct | Copper-free, rapid |

Generation of Reactive Electrophilic Moieties (e.g., Vinylsulfone and Ketosulfone Derivatives)

The ethynyl group can be transformed into highly reactive electrophilic moieties like vinylsulfones and ketosulfones. Transition-metal-catalyzed chlorosulfonylation of 5-ethynylpyrimidine nucleosides yields (E)-5-(β-chlorovinyl)sulfones. acs.org These vinylsulfones are versatile intermediates that can undergo nucleophilic substitution with amines or thiols. acs.org

Furthermore, treatment of the β-chlorovinylsulfones with ammonia, followed by acid-catalyzed hydrolysis, leads to the formation of 5-(β-keto)sulfones. acs.org These ketosulfone derivatives are also reactive electrophiles and can react with various nucleophiles. acs.org For example, they can undergo α-sulfanylation when treated with disulfides. acs.org These transformations introduce unique reactive handles into the pyrimidine structure, enabling further derivatization and conjugation.

| Starting Material | Intermediate | Final Product | Reagents |

| 5-Ethynylpyrimidine | (E)-5-(β-chlorovinyl)sulfone | 5-(β-keto)sulfone | 1. TsNHNH2, FeCl3, TBHP 2. NH3 (methanolic) 3. HCl (aq) |

Diversification of the Cyclopropyl Group

Stereoselective Synthesis of Chiral Cyclopropyl-Containing Scaffolds

The introduction of stereocenters within the cyclopropyl moiety of pyrimidine derivatives can lead to compounds with distinct three-dimensional structures, which can be pivotal for selective interaction with biological targets. While direct stereoselective synthesis on the this compound scaffold is not extensively documented, methodologies developed for related cyclopropylpyrimidine systems, particularly nucleoside analogues, provide a strong foundation for potential synthetic routes.

One prominent approach involves the asymmetric cyclopropanation of a corresponding vinylpyrimidine precursor. Research has demonstrated that chiral ruthenium(II)-phenyloxazoline complexes can catalyze the intermolecular cyclopropanation of N1-vinylpyrimidines with α-diazoesters. unl.pt This method has been shown to produce cyclopropyl pyrimidine nucleoside analogues in high yields (71-96%) and with excellent levels of diastereoselectivity (10:1 to >20:1 dr) and enantioselectivity (96-99% ee). unl.pt It is conceivable that a similar strategy could be adapted for the synthesis of chiral derivatives of this compound, potentially by first synthesizing a 2-vinyl-5-ethynylpyrimidine intermediate.

Another powerful technique is the use of engineered enzymes as biocatalysts. Engineered variants of myoglobin (B1173299) have been successfully employed for the highly diastereo- and enantioselective construction of cyclopropyl ketones via olefin cyclopropanation. rochester.edu These biocatalysts exhibit a broad substrate scope, accommodating various vinylarenes and diazoketone derivatives. rochester.edu A chemoenzymatic strategy could, therefore, be envisioned where a suitably functionalized pyrimidine derivative undergoes biocatalytic cyclopropanation. For instance, engineered myoglobin variants have been used for the intramolecular cyclopropanation of allyl diazoacetate substrates, yielding cyclopropane-fused γ-lactones with up to 99% enantiomeric excess. chemistryworld.com

Michael-initiated ring-closure (MIRC) reactions offer another avenue for the stereoselective synthesis of cyclopropylpyrimidines. The use of organocatalysts, such as (DHQD)2AQN, in the reaction of α-pyrimidine substituted acrylates with α-bromo-carboxylic esters has led to the formation of chiral cyclopropyl pyrimidine analogues with a quaternary stereocenter in good yields and high enantioselectivities (73-96% ee). taylorfrancis.com This approach could potentially be adapted to precursors of this compound.

The following table summarizes some of the key findings in the stereoselective synthesis of related chiral cyclopropyl-containing scaffolds.

| Catalytic System | Substrate Type | Product Type | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| Chiral Ruthenium(II)-phenyloxazoline complex | N1-vinylpyrimidines & α-diazoesters | Cyclopropyl pyrimidine nucleoside analogues | 71-96% | 10:1 to >20:1 | 96-99% | unl.pt |

| Engineered Myoglobin (Mb(L29A,H64V,V68A)) | Allyl diazoacetate substrates | Cyclopropane-fused γ-lactones | High | Not reported | up to 99% | chemistryworld.com |

| (DHQD)2AQN (organocatalyst) | α-pyrimidine acrylates & α-bromo-carboxylic esters | Chiral cyclopropyl pyrimidine nucleoside analogues | 76-93% | Not applicable | 73-96% | taylorfrancis.com |

Investigation of Different Cyclopropyl Substituents and Their Effects on Chemical Behavior

The introduction of substituents onto the cyclopropyl ring of the this compound scaffold is a key strategy for fine-tuning its chemical properties, such as lipophilicity, electronic character, and metabolic stability. While direct studies on substituted this compound are limited, research on related systems provides valuable insights into the potential effects of such modifications.

Lipophilicity and Physicochemical Properties:

The cyclopropyl group is often used in medicinal chemistry as a bioisostere for other groups like isopropyl or tert-butyl, and its substitution can significantly alter a molecule's lipophilicity. For instance, fluorination of a cyclopropyl group generally leads to a decrease in lipophilicity (logP). Studies on model compounds have shown that for the same fluorination motif, cyclopropane (B1198618) derivatives tend to have lower lipophilicity compared to their acyclic counterparts. This suggests that introducing fluorine atoms to the cyclopropyl ring of this compound could be a viable strategy to modulate its solubility and permeability properties.

Electronic Effects:

Substituents on the cyclopropyl ring can also exert significant electronic effects on the pyrimidine core. The cyclopropane ring itself can transmit electronic effects, and this is modulated by the nature of the substituents. For example, in studies of 2-aryl-2-fluoro-cyclopropylamines, it was observed that electron-withdrawing para-substituents on the aryl ring increased the potency of MAO A inhibition, while electron-donating groups had little effect. This indicates that the electronic properties of substituents on a cyclopropyl ring can influence the reactivity and biological interactions of the parent molecule. In the context of this compound, it is anticipated that electron-withdrawing groups on the cyclopropyl ring would decrease the electron density of the pyrimidine ring, potentially affecting its reactivity in, for example, electrophilic aromatic substitution or its pKa. Conversely, electron-donating groups would be expected to have the opposite effect.

Conformational Effects:

The substitution pattern on the cyclopropyl ring can also induce specific conformational preferences. Research has shown the existence of a "cyclopropyl effect," where a spiro-fused cyclopropane ring adjacent to a six-membered ring can cause substituents on that ring to favor an axial conformation. unl.pt While the cyclopropyl group in this compound is not spiro-fused, substituents on the cyclopropyl ring itself will adopt specific spatial orientations relative to the pyrimidine ring, which could be critical for interactions with biological targets.

The following table summarizes the anticipated effects of different cyclopropyl substituents on the chemical behavior of the this compound scaffold, based on findings from related systems.

| Substituent Type on Cyclopropyl Ring | Anticipated Effect on Lipophilicity (logP) | Anticipated Electronic Effect on Pyrimidine Ring | Potential Conformational Influence |

| Alkyl groups (e.g., methyl) | Increase | Weakly electron-donating | May introduce steric hindrance, influencing the preferred orientation relative to the pyrimidine ring. |

| Fluorine | Decrease | Electron-withdrawing | Can alter local dipole moments and influence intermolecular interactions. |

| Electron-withdrawing groups (e.g., -CF3) | Increase | Strongly electron-withdrawing | Significant impact on the electronic properties of the pyrimidine core. |

| Electron-donating groups (e.g., -OCH3) | Generally increases, but can depend on overall structure | Electron-donating | Can influence hydrogen bonding capabilities and conformational preferences. |

Role As Advanced Chemical Scaffolds and Building Blocks in Organic Synthesis

Utilization in the Synthesis of Complex Molecular Architectures and Polycyclic Systems

The ethynylpyrimidine framework is instrumental in the construction of intricate molecular structures and polycyclic systems. The alkyne group, in particular, is a versatile functional group that can participate in numerous carbon-carbon bond-forming reactions. These reactions are essential for elaborating the core structure into more complex architectures.

Research into the organometallic chemistry of molecules containing the 1,2-dien-5-yne (propargylallene) motif, which is structurally related to ethynylpyrimidines, highlights the potential for metal-mediated rearrangements. mdpi.com Such reactions can facilitate interactions between the alkyne and other unsaturated parts of a molecule, leading to novel cyclization pathways and the formation of unique organic polycyclic systems. mdpi.com For instance, reactions of similar scaffolds with iron carbonyls have been shown to yield complex products where new rings are formed, demonstrating the utility of the alkyne in building molecular complexity. mdpi.com The presence of the ethynyl (B1212043) group on the pyrimidine (B1678525) ring allows for its participation in cycloaddition reactions, providing access to a variety of fused heterocyclic systems.

Design and Preparation of Privileged Structures for Chemical Library Synthesis

In medicinal chemistry, "privileged structures" are molecular scaffolds that are capable of binding to multiple biological targets with high affinity. d-nb.infoufrj.br These scaffolds serve as templates for the design and synthesis of compound libraries, which are then screened for biological activity. nih.gov The pyrimidine ring is a well-established example of a privileged scaffold, found in a vast number of biologically active compounds and approved drugs. ufrj.br

The structure of 2-cyclopropyl-5-ethynylpyrimidine is ideally suited for the creation of such libraries. The pyrimidine core provides the foundational privileged scaffold. The cyclopropyl (B3062369) and ethynyl groups at the 2- and 5-positions, respectively, act as diversification points. The ethynyl group is particularly valuable as it can be readily modified through robust and high-yielding reactions like Sonogashira coupling, "click" chemistry (copper-catalyzed azide-alkyne cycloaddition), and various cyclization reactions. google.com This allows for the rapid generation of a large number of diverse analogs, where different substituents can be introduced to explore the chemical space around the core scaffold and optimize interactions with various biological targets. This strategy is central to diversity-oriented synthesis, which aims to create novel molecules by building upon a central, versatile core. nih.gov

Application in Organometallic Chemistry for the Creation of Luminescent Materials and Metal Complexes

The electronic properties of the ethynylpyrimidine ligand make it a valuable component in the design of luminescent organometallic compounds. mdpi.com The development of such materials, particularly those with tunable light-emitting properties, is a significant area of research with applications in organic light-emitting diodes (OLEDs), chemical sensors, and bioimaging. mdpi.comrsc.org

A key strategy for tuning the emission color of transition metal complexes is to modify the electronic characteristics of the ligands. mdpi.comuni-saarland.de The 2-ethynylpyrimidine (B1314018) ligand, being part of an electron-deficient heterocyclic system, serves this purpose effectively. mdpi.com Its incorporation into platinum(II) and gold(I) complexes has been shown to influence their luminescent properties. mdpi.com

For example, the synthesis and characterization of complexes like tbpyPt(C₂pym)₂ (where HC₂pym = 2-ethynylpyrimidine) have demonstrated this principle. The emission of this platinum complex is blue-shifted compared to analogous complexes with less electron-deficient ligands like 2-ethynylpyridine. mdpi.com This indicates that the introduction of the additional nitrogen atom in the pyrimidine ring provides an effective means of tuning the optical properties, an alternative to the common strategy of using fluorinated ligands to achieve blue-shifted emission. mdpi.com The linear P–Au–alkyne connectivity in gold complexes like Cy₃PAuC₂pym further highlights the utility of 2-ethynylpyrimidine as a unique ligand in organometallic structural chemistry. mdpi.com

Below is a table summarizing crystallographic data for a gold complex incorporating the 2-ethynylpyrimidine ligand.

| Feature | Ph₃PAuC₂pym |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Au–Au Distance (Å) | 3.0722(2) |

| P–Au–C Angle (°) | - |

| Note | Forms a dinuclear complex via aurophilic bonding. |

| Data sourced from a study on emissive Pt(II) and Au(I) compounds. mdpi.com |

The ability to systematically alter the emission wavelengths by ligand design is crucial for developing new phosphorescent materials for advanced applications. ucla.edumdpi.com

Precursors for Advanced Functional Materials and Molecular Probes

The reactive ethynyl group makes this compound an excellent precursor for advanced functional materials and molecular probes. mdpi.commdpi.com Molecular probes are essential tools for visualizing and studying biological processes at the cellular and molecular level. mdpi.com A common and powerful method for creating these probes is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" chemistry reaction, which links an alkyne-containing molecule to an azide-functionalized fluorophore, tag, or biomolecule. mdpi.com

The 5-ethynylpyrimidine (B139185) moiety has been successfully used as a reactive handle for just this purpose. In the field of nucleic acid chemistry, 5-ethynyl-substituted pyrimidine nucleosides are key intermediates. researchgate.net They can be converted into more reactive derivatives, such as 5-(β-chlorovinyl)sulfones. acs.orgresearchgate.net These modified nucleosides act as probes that can react with nucleophiles like thiols under mild, aqueous conditions. acs.org Furthermore, they can be transformed into 5-(β-keto)sulfones, which are mechanistically different probes that react with electrophiles. acs.org

Crucially, the 5'-triphosphate derivatives of these modified pyrimidine nucleosides have been shown to be substrates for DNA polymerases. acs.org This allows for their enzymatic incorporation directly into DNA strands, effectively labeling the genetic material with a reactive probe for further functionalization. researchgate.netacs.org This demonstrates the direct application of the 5-ethynylpyrimidine scaffold as a precursor for creating highly functionalized biomaterials for applications in molecular biology and diagnostics. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Cyclopropyl-5-ethynylpyrimidine, and how do reaction conditions influence yield and purity?

- Methodology :

-

Cross-coupling reactions (e.g., Sonogashira coupling) are commonly used to introduce the ethynyl group. Cyclopropanation via [2+1] cycloaddition or metal-catalyzed methods is employed to form the cyclopropyl moiety .

-

Critical factors : Temperature (optimized between 60–100°C), catalyst choice (e.g., Pd(PPh₃)₄ for coupling), and solvent polarity (DMF or THF) significantly impact yield and purity. Lower temperatures reduce side reactions, while inert atmospheres prevent ethynyl group oxidation .

-

Validation : Monitor reactions via TLC or HPLC. Purify using column chromatography (silica gel, hexane/EtOAc gradient).

- Data Table : Comparison of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Conditions | Source |

|---|---|---|---|---|

| Sonogashira Coupling | 65–75 | ≥95 | Pd(PPh₃)₄, CuI, 80°C, DMF | |

| Cyclopropanation | 50–60 | 90–95 | Rh₂(OAc)₄, CH₂Cl₂, RT |

Q. How should researchers characterize this compound to confirm structural integrity?

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Identify cyclopropyl protons (δ 0.6–1.2 ppm as multiplet) and ethynyl proton absence (indicating sp-hybridization). Aromatic pyrimidine protons appear at δ 8.0–9.0 ppm .

- Mass Spectrometry (MS) : ESI-MS confirms molecular ion peaks (e.g., m/z 171.1 [M+H]⁺ for C₉H₈N₂) .

- IR Spectroscopy : Alkyne C≡C stretch (~2100 cm⁻¹) and pyrimidine ring vibrations (1600–1500 cm⁻¹) .

Q. What are the stability considerations for this compound under varying storage conditions?

- Degradation Risks :

- Light-sensitive : Store in amber vials at –20°C to prevent alkyne dimerization or cyclopropane ring opening .

- Moisture : Use desiccants (silica gel) to avoid hydrolysis of the pyrimidine ring .

- Stability Testing : Conduct accelerated aging studies via TGA/DSC to identify decomposition thresholds (e.g., >120°C triggers degradation) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Approach :

- DFT Calculations : Optimize geometry using Gaussian at B3LYP/6-31G* level. Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. toluene) on reaction pathways using AMBER or GROMACS .

- Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Q. What strategies resolve contradictions in reported reactivity data for this compound?

- Case Study : Discrepancies in cyclopropane ring stability under acidic conditions.

- Root Cause Analysis : Variability in protonation sites (pyrimidine N vs. cyclopropyl C–H) due to solvent polarity differences .

- Resolution : Replicate experiments under standardized conditions (pH 4–7 buffers, 25°C). Use ¹H NMR to track ring-opening kinetics .

Q. How can researchers design experiments to explore the biological activity of this compound?

- Methodology :

- Enzyme Inhibition Assays : Screen against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays. IC₅₀ values guide structure-activity relationship (SAR) studies .

- Cellular Uptake : Radiolabel the ethynyl group (¹⁴C) and quantify intracellular accumulation via scintillation counting .

Safety and Compliance

Q. What safety protocols are critical when handling this compound?

- PPE Requirements : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis/purification .

- Waste Disposal : Segregate halogenated (e.g., DCM) and non-halogenated solvents. Neutralize acidic/basic residues before disposal .

Data Presentation Standards

Q. How should researchers present spectroscopic and computational data in publications?

- Best Practices :

- NMR : Include full spectra (δ scale, integration values) and assign all peaks .

- Computational : Provide Cartesian coordinates and Gibbs free energy values in supplementary data .

- Reproducibility : Document instrument parameters (e.g., NMR frequency, MS ionization mode) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.